Hydroxybupropion Hydroxybupropion Hydroxybupropion, also known as b. w. 306u, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Hydroxybupropion is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydroxybupropion has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxybupropion is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, hydroxybupropion can be found in a number of food items such as pepper (c. baccatum), european chestnut, jujube, and fox grape. This makes hydroxybupropion a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 92264-81-8
VCID: VC21329700
InChI: InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
SMILES: CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

Hydroxybupropion

CAS No.: 92264-81-8

Cat. No.: VC21329700

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hydroxybupropion - 92264-81-8

CAS No. 92264-81-8
Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name 1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Standard InChI InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
Standard InChI Key AKOAEVOSDHIVFX-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
Canonical SMILES CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
Appearance Off-White to Pale Yellow Solid
Melting Point 121-123°C

Basic Chemistry and Pharmacological Properties

Hydroxybupropion, also known by its code name BW 306U or 6-hydroxybupropion, is the primary active metabolite formed during bupropion metabolism. Its chemical formula is C13H18ClNO2 with a molar mass of 255.74 g·mol−1 . The compound exhibits important pharmacokinetic properties that distinguish it from its parent compound, including a significantly longer elimination half-life of 15-25 hours compared to bupropion's shorter duration of action .

Comparative Pharmacokinetics

Hydroxybupropion demonstrates distinct pharmacokinetic advantages over bupropion that contribute to its clinical significance. The metabolite maintains approximately ten times higher free plasma concentration at steady state and possesses a slightly higher unbound fraction compared to bupropion . These properties result in considerably higher hydroxybupropion drug exposure than bupropion at steady state, suggesting its prominent role in mediating therapeutic effects .

Metabolism and Formation

Role of CYP2B6

The formation of hydroxybupropion occurs primarily through hepatic metabolism of bupropion via the cytochrome P450 enzyme CYP2B6 . This enzymatic conversion represents the major metabolic pathway for bupropion, resulting in hydroxybupropion becoming the predominant active metabolite in circulation . The metabolism process is of particular interest because genetic variations in CYP2B6 activity directly impact the rate and extent of hydroxybupropion formation, which subsequently affects therapeutic outcomes .

Genetic Variability in Metabolism

Genetic polymorphisms in the CYP2B6 enzyme have been identified as a significant source of variability in hydroxybupropion formation . Research has demonstrated that individuals can be categorized as normal metabolizers or slow metabolizers based on their CYP2B6 genotype . In treatment studies, the distribution of these metabolizer types varies significantly across the spectrum of hydroxybupropion plasma concentrations, with normal metabolizers being over six times more prevalent than slow metabolizers in the highest tertile of plasma hydroxybupropion concentration (good response group) .

Pharmacodynamic Properties

Receptor Activity

Hydroxybupropion exhibits potent pharmacological activity that contributes significantly to the therapeutic effects attributed to bupropion treatment. In vitro studies demonstrate that hydroxybupropion shows similar or greater inhibition effects compared to bupropion in blocking dopamine and norepinephrine transporters, as well as the α4β2 nicotinic receptor . These receptor interactions are believed to be central to the mechanism through which bupropion exerts its therapeutic effects in both depression and smoking cessation.

Animal Models

Clinical Applications in Smoking Cessation

Target Plasma Concentrations

Based on clinical outcomes data, researchers have proposed a minimum target plasma concentration of 700 ng/ml (0.7 μg/ml) hydroxybupropion for effective smoking cessation treatment . This threshold represents the minimum concentration within the highest hydroxybupropion tertile associated with good treatment response . Studies show that approximately 40% of patients with hydroxybupropion levels of 700 ng/ml or higher were abstinent at Week 7, and 25% remained abstinent at Week 26, compared to only 20% and 11%, respectively, in those with levels below 700 ng/ml .

Role in Depression Treatment

Therapeutic Drug Monitoring

Hydroxybupropion has emerged as a valuable marker for therapeutic drug monitoring in depression treatment. Research indicates that the measurement of hydroxybupropion in serum is suitable for performing therapeutic drug monitoring for bupropion therapy due to the metabolite's greater stability compared to the parent compound . This approach addresses the practical limitations of monitoring bupropion directly, which is hampered by the drug's chemical instability .

Correlation with Clinical Improvement

A significant correlation exists between hydroxybupropion serum levels and clinical improvement in depression. As shown in Table 1, patients who experienced marked improvement according to the clinical global impression scale had significantly higher hydroxybupropion serum levels compared to those with moderate or minimal improvement .

Table 1: Relationship Between Hydroxybupropion Serum Levels and Clinical Improvement in Depression

Level of ImprovementMean Hydroxybupropion Serum Level (ng/mL) ± SD
Marked Improvement1113 ± 576
Moderate Improvement825 ± 398
Minimal Improvement475 ± 331

Analysis of receiver operating characteristics revealed significant predictive properties of hydroxybupropion serum levels (P = 0.002) for marked improvement with a threshold level of 858 ng/mL for antidepressant efficacy .

Sex Differences in Pharmacokinetics and Response

Differential Metabolite Levels

Research has identified significant sex differences in hydroxybupropion formation and resultant clinical effects. Under similar dosing regimens (women: 265 ± 107 mg vs. men: 239 ± 100 mg), women attained significantly higher serum levels of hydroxybupropion than men (1050 ± 524 versus 589 ± 352 ng/mL, respectively) . These differences are believed to result from differential activities of CYP2B6 between sexes, with potential implications for personalized dosing strategies .

Impact on Therapeutic Outcomes

The observed sex differences in hydroxybupropion levels translate directly to clinical outcomes. Women exhibited better therapeutic effects compared to men (P = 0.018), correlating with their higher hydroxybupropion serum concentrations . This finding emphasizes the importance of considering sex as a biological variable when prescribing bupropion and suggests that monitoring hydroxybupropion levels may be particularly valuable for optimizing treatment in male patients who may require dosage adjustments.

Implications for Personalized Medicine

Genotype-Based Dosing

The established relationship between CYP2B6 genetic variants, hydroxybupropion formation, and clinical outcomes provides a foundation for personalized treatment approaches. Research suggests that CYP2B6 intermediate metabolizers and slow metabolizers may require higher daily bupropion doses of approximately 320 mg and 420 mg, respectively, to reach the target hydroxybupropion concentration of 700 ng/ml associated with improved outcomes .

Therapeutic Drug Monitoring

Given the importance of achieving target hydroxybupropion levels, therapeutic drug monitoring represents an evidence-based strategy to enhance treatment effectiveness. This approach serves the dual purpose of assessing treatment adherence and identifying individual variations in hydroxybupropion formation rates . Implemented correctly, therapeutic drug monitoring could significantly improve treatment outcomes by ensuring patients maintain optimal hydroxybupropion concentrations.

Future Research Directions

Expanded Applications

The significant pharmacological activity of hydroxybupropion suggests potential for expanded therapeutic applications. The metabolite has been investigated as a novel antidepressant (under the name Radafaxine) by GlaxoSmithKline, indicating industry recognition of its independent therapeutic value . Further research into direct administration of hydroxybupropion or similar compounds may yield new treatment options with potentially improved efficacy and predictability.

Population Pharmacokinetics

While current research has established important thresholds for hydroxybupropion levels in specific populations, additional studies are needed to determine whether the 700-860 ng/mL target range is generalizable across diverse demographic groups . Future research should focus on developing population-specific pharmacokinetic models that account for variables such as age, ethnicity, and comorbidities to further refine personalized treatment approaches.

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